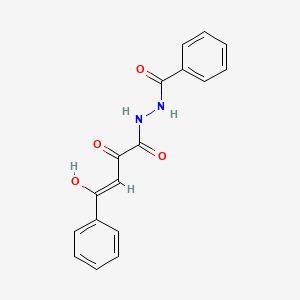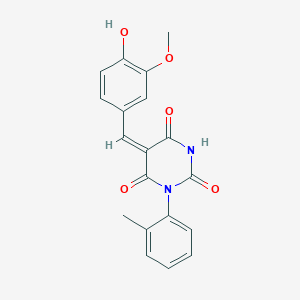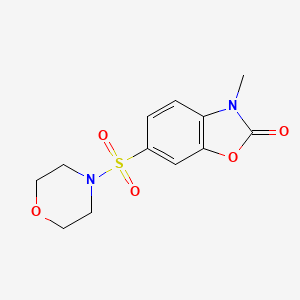
3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one, also known as MMSO, is a compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in several physiological processes.
科学的研究の応用
3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one has been investigated for its potential use in the treatment of glaucoma, epilepsy, and other neurological disorders. It has also been studied for its potential use in cancer therapy.
作用機序
3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in several physiological processes. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate and protons, which in turn affects several physiological processes.
Biochemical and Physiological Effects:
3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes. It has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
実験室実験の利点と制限
3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in physiological processes. 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one is also easy to synthesize and purify, which makes it readily available for research purposes. However, 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some research settings. Additionally, 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one has a short half-life, which may limit its use in in vivo experiments.
将来の方向性
There are several future directions for the research on 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one. One direction is to investigate the potential use of 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one in the treatment of glaucoma and other ocular diseases. Another direction is to investigate the potential use of 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one and its effects on other physiological processes.
合成法
The synthesis of 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one involves the reaction of 3-methyl-2-benzoxazolinone with morpholine-4-sulfonic acid in the presence of a base. The reaction proceeds in a one-pot process and yields 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one as a white solid in high purity. The synthesis of 3-methyl-6-(4-morpholinylsulfonyl)-1,3-benzoxazol-2(3H)-one has been optimized to improve the yield and reduce the reaction time.
特性
IUPAC Name |
3-methyl-6-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-13-10-3-2-9(8-11(10)19-12(13)15)20(16,17)14-4-6-18-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNENWQSSZCOMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(morpholine-4-sulfonyl)-3H-benzooxazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea](/img/structure/B5917694.png)
![ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)
![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5917705.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methyl-4H-chromen-4-one](/img/structure/B5917706.png)
![N-{amino[(6-ethyl-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5917708.png)
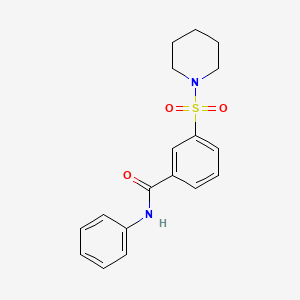
![4-methoxy-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5917731.png)
![N-[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5917739.png)
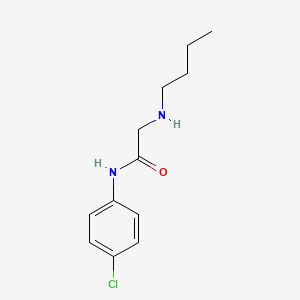
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917773.png)
![N-[4-oxo-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B5917775.png)
